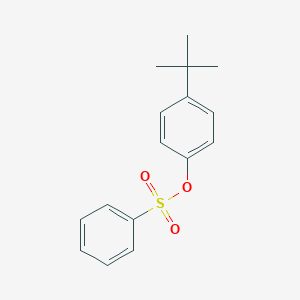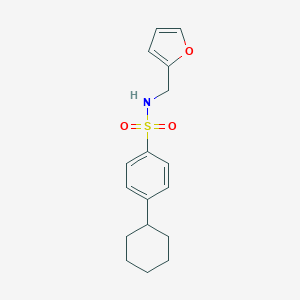
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide, commonly known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DMPS is a white crystalline powder that is soluble in water and organic solvents. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
作用机制
The mechanism of action of DMPS is not fully understood. However, it is believed that DMPS exerts its biological effects by modulating various signaling pathways. For example, DMPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMPS has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMPS has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMPS can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that DMPS can reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, arthritis, and cancer.
实验室实验的优点和局限性
DMPS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it suitable for investigating various disease models. However, DMPS also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, DMPS can interfere with some experimental assays, such as those that rely on the production of reactive oxygen species.
未来方向
There are several future directions for research on DMPS. One area of interest is the development of DMPS-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of DMPS and its potential targets in various signaling pathways. In addition, further studies are needed to determine the optimal dosage and administration route of DMPS in animal models and humans. Finally, the potential side effects of DMPS should be investigated to ensure its safety for use in clinical settings.
Conclusion:
DMPS is a sulfonamide-based compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has been extensively studied for its potential applications in scientific research. DMPS can be synthesized through a multi-step process, and its mechanism of action is not fully understood. DMPS has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on DMPS, including the development of DMPS-based therapeutics and further investigation of its mechanism of action and potential side effects.
合成方法
DMPS can be synthesized through a multi-step process that involves the reaction of piperazine, dimethylamine, and 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamic acid to yield DMPS. The purity of the final product can be improved through recrystallization from a suitable solvent.
科学研究应用
DMPS has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMPS has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DMPS has been investigated for its potential anti-tumor effects, particularly in breast cancer cells.
属性
分子式 |
C13H26N4O3S |
|---|---|
分子量 |
318.44 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C13H26N4O3S/c1-12-4-6-15(7-5-12)13(18)16-8-10-17(11-9-16)21(19,20)14(2)3/h12H,4-11H2,1-3H3 |
InChI 键 |
AKRMEPSILJQCLH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
规范 SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)




![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
